molecular formula C9H16F3NO2 B2401844 Ethyl 6-amino-7,7,7-trifluoroheptanoate CAS No. 2287345-03-1

Ethyl 6-amino-7,7,7-trifluoroheptanoate

Cat. No. B2401844
CAS RN: 2287345-03-1
M. Wt: 227.227
InChI Key: XLKDIWFTBYWTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-7,7,7-trifluoroheptanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a trifluorinated amino acid derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Ethyl 6-amino-7,7,7-trifluoroheptanoate is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body. It has also been shown to have potential as a fluorinated amino acid for the synthesis of peptides and proteins.
Biochemical and Physiological Effects:
Ethyl 6-amino-7,7,7-trifluoroheptanoate has been shown to have different biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have potential as a hypoglycemic agent for the treatment of diabetes. In addition, it has been used as a fluorinated amino acid for the synthesis of peptides and proteins.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 6-amino-7,7,7-trifluoroheptanoate in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research on Ethyl 6-amino-7,7,7-trifluoroheptanoate. One of the most promising areas is the development of new drug candidates for the treatment of different diseases. It can also be used as a building block for the synthesis of different compounds that have potential applications in drug discovery. In addition, it can be used as a fluorinated amino acid for the synthesis of peptides and proteins. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
In conclusion, Ethyl 6-amino-7,7,7-trifluoroheptanoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in different fields.

Synthesis Methods

Ethyl 6-amino-7,7,7-trifluoroheptanoate can be synthesized using different methods. One of the most common methods is the reaction of 6-bromo-7,7,7-trifluoroheptanoic acid with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using different techniques such as recrystallization or column chromatography.

Scientific Research Applications

Ethyl 6-amino-7,7,7-trifluoroheptanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been used as a building block for the synthesis of different compounds that have potential applications in drug discovery.

properties

IUPAC Name

ethyl 6-amino-7,7,7-trifluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2/c1-2-15-8(14)6-4-3-5-7(13)9(10,11)12/h7H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDIWFTBYWTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-7,7,7-trifluoroheptanoate

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